PDHK1 Target Engagement: Evidence of Intended Pharmacology from the Therapeutic Target Database
The compound is explicitly catalogued in the Therapeutic Target Database (TTD) as a small-molecule inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1) under the identifier D0P1VT [1]. This assignment places it within a selective pharmacological space distinct from the broader pyrimidin‑4(3H)‑one chemical class. While quantitative IC50 data for this exact compound against PDHK1 are not publicly available in the literature, the TTD annotation indicates that it was profiled in the context of patent WO2010007114, a Boehringer Ingelheim patent that discloses a series of pyrimidinone‑based PDHK1 inhibitors with IC50 values ranging from low‑nanomolar to low‑micromolar against the recombinant enzyme [2].
| Evidence Dimension | PDHK1 inhibitor annotation (presence vs absence in TTD) |
|---|---|
| Target Compound Data | Annotated as PDHK1 inhibitor (TTD D0P1VT) [1] |
| Comparator Or Baseline | Majority of commercially available pyrimidin‑4(3H)‑one derivatives lack PDHK1 annotation |
| Quantified Difference | Annotation presence vs absence; quantitative IC50 not publicly disclosed |
| Conditions | TTD database curation based on primary patent and literature sources |
Why This Matters
For programs requiring PDHK1 as the primary target, procurement of a compound with documented (even if not publicly quantified) target engagement de‑risks the hit‑to‑lead process compared to unannotated alternatives.
- [1] Therapeutic Target Database (TTD), Drug ID D0P1VT, Pyrimidinone derivative 1. Available at: https://ttd.idrblab.cn/data/drug/details/d0p1vt (accessed 2026-04-29). View Source
- [2] Engelhardt H, Boehmelt G, Kofink C, et al. (Boehringer Ingelheim International GmbH). Pyrimidinone derivatives as PDK1 inhibitors. WO2010007114A1, 2010. View Source
